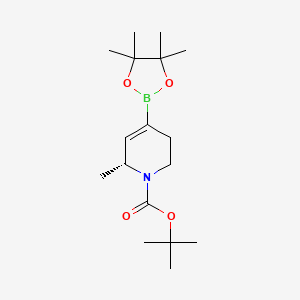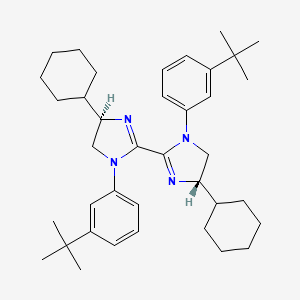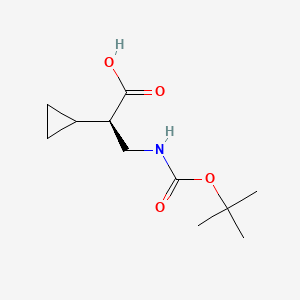![molecular formula C12H17ClN4O2 B14027996 (3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazine ring and an octahydrofuro[3,2-B]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrofuro[3,2-B]pyridine core, followed by the introduction of the pyrazine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and bioactivity make it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and environmental chemistry.
Wirkmechanismus
The mechanism of action of (3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and cellular processes, contributing to its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities with (3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride and are studied for their potential as fibroblast growth factor receptor inhibitors.
Hexahydrofuro[3,2-b]pyridine derivatives: These compounds have a similar core structure and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H17ClN4O2 |
|---|---|
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
(3aR,6S,7aR)-N-pyrazin-2-yl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H16N4O2.ClH/c17-12(16-11-7-13-2-3-14-11)8-5-10-9(15-6-8)1-4-18-10;/h2-3,7-10,15H,1,4-6H2,(H,14,16,17);1H/t8-,9+,10+;/m0./s1 |
InChI-Schlüssel |
KHMDOQVUEGBXDP-HHDYSPPTSA-N |
Isomerische SMILES |
C1CO[C@H]2[C@@H]1NC[C@H](C2)C(=O)NC3=NC=CN=C3.Cl |
Kanonische SMILES |
C1COC2C1NCC(C2)C(=O)NC3=NC=CN=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)


![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)










